
APN-C3-biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APN-C3-biotin is a heterobifunctional linker that contains an aminopeptidase N (APN) moiety with exquisite chemoselectivity for cysteine and biotin. This compound is known for its superior stability in aqueous media, human plasma, and living cells, making it a promising methodology for applications in bioconjugation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of APN-C3-biotin involves the conjugation of an APN moiety with a biotin moiety through a cleavable linker. The reaction conditions typically involve mild temperatures and neutral pH to maintain the integrity of the functional groups. The process may include steps such as:
- Activation of the carboxyl group of biotin using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
- Conjugation of the activated biotin with an amino group on the APN moiety.
- Purification of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. Quality control measures, such as nuclear magnetic resonance (NMR) and mass spectrometry, are employed to ensure the consistency and quality of the product.
Análisis De Reacciones Químicas
Types of Reactions
APN-C3-biotin undergoes various chemical reactions, including:
Substitution Reactions: The biotin moiety can be substituted with other functional groups to create derivatives with different properties.
Conjugation Reactions: The APN moiety can conjugate with cysteine residues in proteins, forming stable thioether bonds.
Common Reagents and Conditions
Reagents: Common reagents include DCC for activation, and thiol-containing compounds for conjugation.
Conditions: Reactions are typically carried out at room temperature and neutral pH to preserve the functional groups.
Major Products
The major products formed from these reactions are bioconjugates, where this compound is linked to proteins or other biomolecules. These conjugates are used in various biochemical applications .
Aplicaciones Científicas De Investigación
APN-C3-biotin has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the labeling and detection of proteins and other biomolecules.
Medicine: Utilized in targeted drug delivery systems and diagnostic assays.
Industry: Applied in the development of biosensors and other biotechnological tools .
Mecanismo De Acción
APN-C3-biotin exerts its effects through the selective binding of its APN moiety to APN receptors, which are overexpressed in many cancer cells. This binding facilitates the targeted delivery of biotinylated compounds to these cells. The biotin moiety can then interact with avidin or streptavidin, enabling the detection or purification of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
APN-C4-biotin: Similar structure but with a different linker length.
APN-C5-biotin: Another variant with a longer linker.
Biotin-PEG-APN: Contains a polyethylene glycol (PEG) linker for increased solubility
Uniqueness
APN-C3-biotin is unique due to its optimal linker length, which provides a balance between stability and flexibility. This makes it particularly effective in bioconjugation applications, where precise control over the spatial arrangement of the linked molecules is crucial .
Propiedades
Fórmula molecular |
C23H27N5O3S |
|---|---|
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]pentanamide |
InChI |
InChI=1S/C23H27N5O3S/c24-13-3-5-16-9-11-17(12-10-16)26-21(30)8-4-14-25-20(29)7-2-1-6-19-22-18(15-32-19)27-23(31)28-22/h9-12,18-19,22H,1-2,4,6-8,14-15H2,(H,25,29)(H,26,30)(H2,27,28,31)/t18-,19-,22-/m0/s1 |
Clave InChI |
IBQNQQRHZDWGOS-IPJJNNNSSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC(=O)NC3=CC=C(C=C3)C#CC#N)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCCC(=O)NC3=CC=C(C=C3)C#CC#N)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


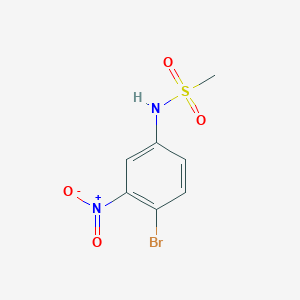
![Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B14084146.png)
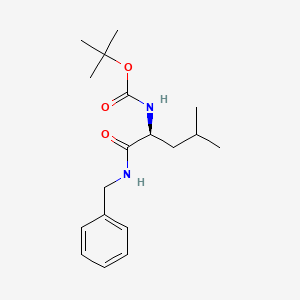
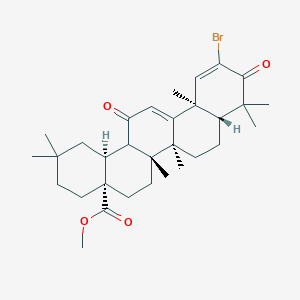
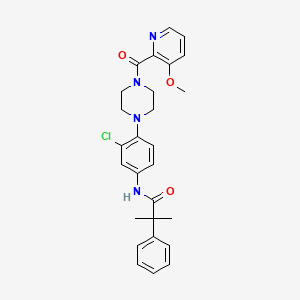
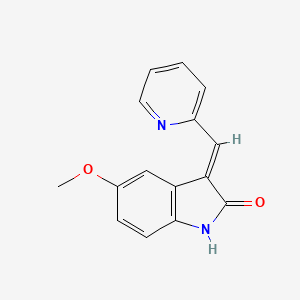

![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)
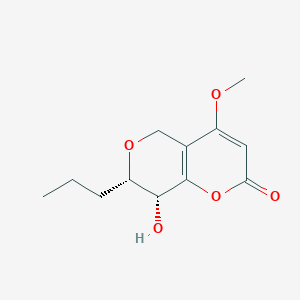
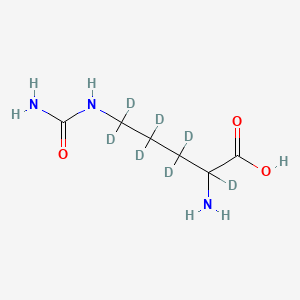

![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)
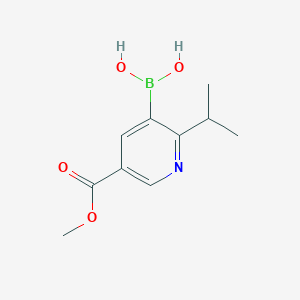
![1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14084214.png)
